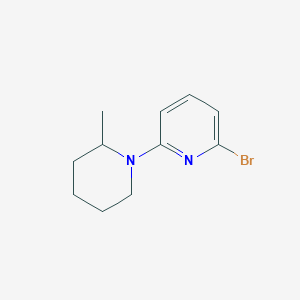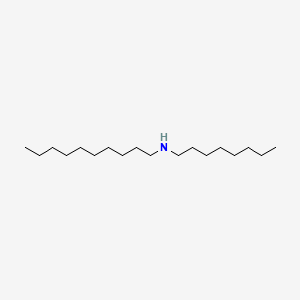![molecular formula C21H13Cl3N2OS B12049975 3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 477329-05-8](/img/structure/B12049975.png)
3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of chlorophenyl and dichlorophenyl groups, along with a sulfanyl linkage, adds to its chemical diversity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-chloroaniline with 3,4-dichlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with thiourea under acidic conditions to yield the desired quinazolinone structure. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl group in the quinazolinone ring.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydroxide, dimethyl sulfoxide as a solvent.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
科学的研究の応用
3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting cellular processes and leading to antimicrobial or anticancer activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1,2-dihydroquinazolin-4-one
- 3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-2-one
- 3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-thione
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one lies in its specific substitution pattern and the presence of both chlorophenyl and dichlorophenyl groups This structural arrangement can lead to distinct chemical reactivity and biological activity compared to other similar compounds
特性
CAS番号 |
477329-05-8 |
|---|---|
分子式 |
C21H13Cl3N2OS |
分子量 |
447.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H13Cl3N2OS/c22-14-6-8-15(9-7-14)26-20(27)16-3-1-2-4-19(16)25-21(26)28-12-13-5-10-17(23)18(24)11-13/h1-11H,12H2 |
InChIキー |
NRWPPQXCUHCHKX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B12049894.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid allylamide](/img/structure/B12049905.png)
![2-[(1r,3s,5R,7S)-3-acetamidoadamantan-1-yl]acetic acid](/img/structure/B12049920.png)










![3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050004.png)
